Fosmetpantotenate

Description

Propriétés

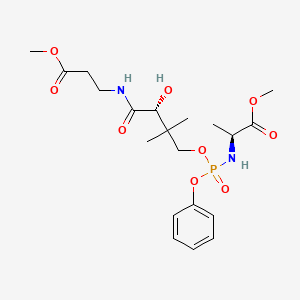

IUPAC Name |

methyl (2S)-2-[[[(3R)-3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N2O9P/c1-14(19(26)29-5)22-32(27,31-15-9-7-6-8-10-15)30-13-20(2,3)17(24)18(25)21-12-11-16(23)28-4/h6-10,14,17,24H,11-13H2,1-5H3,(H,21,25)(H,22,27)/t14-,17-,32?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWUHKIPYXWUPN-YVRVQSMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NP(=O)(OCC(C)(C)C(C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NP(=O)(OCC(C)(C)[C@H](C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858268-66-2 | |

| Record name | Fosmetpantotenate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1858268662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Mechanism of Action of Fosmetpantotenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosmetpantotenate (also known as RE-024) is an investigational phosphopantothenate replacement therapy developed for the treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN). PKAN is a rare, autosomal recessive neurodegenerative disorder caused by mutations in the PANK2 gene, which encodes for the mitochondrial enzyme Pantothenate Kinase 2. This enzymatic deficiency disrupts the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, leading to the characteristic neurological symptoms of the disease. This compound is a prodrug designed to bypass the dysfunctional PANK2 enzyme, deliver phosphopantothenate (PPA) directly into cells, and thereby restore CoA levels. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key pathways and workflows.

The Underlying Pathology: Pantothenate Kinase-Associated Neurodegeneration (PKAN)

PKAN is characterized by mutations in the PANK2 gene, leading to a deficiency in the PANK2 enzyme.[1][2] PANK2 catalyzes the phosphorylation of pantothenate (Vitamin B5) to PPA, the first and rate-limiting step in the CoA biosynthetic pathway.[1][2] A reduction in PANK2 activity leads to decreased levels of PPA and, consequently, a deficiency in CoA.[1] CoA is essential for a multitude of cellular processes, including the Krebs cycle, fatty acid metabolism, and the synthesis of neurotransmitters. The neurological manifestations of PKAN, such as dystonia, parkinsonism, and iron accumulation in the brain, are thought to be a direct or indirect consequence of this CoA deficit.

This compound: A Prodrug Approach to Bypass PANK2 Deficiency

This compound is a rationally designed prodrug of PPA. Due to its anionic charge, PPA itself has poor cell permeability and cannot effectively cross the blood-brain barrier. To overcome this, this compound masks the phosphate group of PPA with lipophilic moieties, enhancing its ability to enter cells. Once inside the cell, these masking groups are cleaved by intracellular enzymes, releasing PPA. This free PPA can then enter the CoA biosynthesis pathway downstream of the PANK2-catalyzed step, effectively bypassing the enzymatic defect in PKAN patients.

The Coenzyme A Biosynthesis Pathway and this compound's Point of Intervention

The biosynthesis of CoA from pantothenate is a multi-step enzymatic process. The following diagram illustrates the canonical pathway and highlights how this compound intervenes to restore the production of CoA in the context of PANK2 deficiency.

Preclinical Efficacy: Restoration of Coenzyme A and Cellular Function

The primary mechanism of action of this compound is to restore intracellular CoA levels. This has been demonstrated in preclinical models of PKAN, most notably in a human neuroblastoma cell line with PANK2 expression silenced by short-hairpin RNA (shRNA).

Quantitative Analysis of CoA Restoration

In vitro studies using PANK2-knockdown neuroblastoma cells have shown that this compound can significantly increase both free and total CoA levels.

| Parameter | Treatment Condition | Fold Increase vs. Control | Reference |

| Free CoA | Acute dose (25-200 µM) | 2- to 4-fold | |

| Total CoA | Low dose (1 µM) over 5 days | ~2.5-fold |

Rescue of CoA-Dependent Cellular Processes: Tubulin Acetylation

A downstream consequence of CoA deficiency is the impairment of cellular processes that rely on CoA, such as tubulin acetylation. Acetyl-CoA, derived from CoA, is the acetyl group donor for the enzymatic acetylation of α-tubulin, a post-translational modification crucial for microtubule stability and function. In PANK2-deficient cells, reduced CoA levels lead to decreased tubulin acetylation. Treatment with this compound has been shown to rescue this defect.

| This compound Concentration | Duration of Treatment | Fold Increase in Tubulin Acetylation | Reference |

| 25 µM | 24 hours | 2.5 | |

| 50 µM | 24 hours | 2.8 | |

| 200 µM | 24 hours | 3.1 |

Pharmacokinetics and Blood-Brain Barrier Permeability

For a drug targeting a neurodegenerative disease, the ability to cross the blood-brain barrier (BBB) is critical. This compound was designed to be sufficiently lipophilic to penetrate the BBB.

In Vitro Blood-Brain Barrier Model

The permeability of this compound across the BBB has been assessed using in vitro models, such as co-cultures of porcine brain endothelial cells and rat astrocytes.

| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |

| This compound (Diastereomer 1) | 1.5 ± 0.2 | |

| This compound (Diastereomer 2) | 1.3 ± 0.1 | |

| Pantothenate (PA) | 0.8 ± 0.1 | |

| Phosphopantothenate (PPA) | < 0.1 |

In Vivo Pharmacokinetics

Pharmacokinetic studies in animals have demonstrated that this compound is metabolized to PPA and can reach the brain. However, the rate of metabolism is species-dependent.

| Species | Dose (Oral) | This compound Cmax (ng/mL) | PPA Cmax (ng/mL) | This compound t½ (min) | Reference |

| Mouse | 700 mg/kg | Not Detected | 177 nM (in brain dialysate) | < 5 | |

| Rat | 700 mg/kg | Not Detected | - | < 5 | |

| Monkey | 100 mg/kg | 47 ± 21 | 1200 ± 300 | 10-45 |

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

PANK2 Knockdown Human Neuroblastoma Cell Model

Methodology:

-

Cell Culture: IMR-32 human neuroblastoma cells are cultured in standard growth medium (e.g., DMEM with 10% FBS).

-

Lentiviral Transduction: Cells are transduced with lentiviral particles carrying a short-hairpin RNA (shRNA) sequence specifically designed to target and degrade PANK2 mRNA. A non-targeting shRNA is used as a control.

-

Selection: Transduced cells are selected using an appropriate antibiotic resistance marker encoded by the lentiviral vector (e.g., puromycin).

-

Verification of Knockdown: The efficiency of PANK2 knockdown is confirmed at both the mRNA level (by quantitative real-time PCR) and the protein level (by Western blotting).

-

Cell-Based Assays: The stable PANK2 knockdown cell line is then used for subsequent experiments, including treatment with this compound and measurement of CoA levels and tubulin acetylation.

Measurement of Intracellular Coenzyme A Levels

Methodology:

-

Sample Preparation: PANK2 knockdown cells are seeded and treated with various concentrations of this compound for specified durations.

-

Metabolite Extraction: Cells are harvested and lysed, and metabolites are extracted, typically using a cold organic solvent mixture to precipitate proteins and preserve the integrity of the CoA species.

-

Quantification by HPLC: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC). Free CoA and its thioesters are separated on a suitable column and detected, often after a derivatization step to enhance sensitivity (e.g., using a fluorescent probe that reacts with the thiol group of CoA). Mass spectrometry can also be coupled with HPLC for more specific detection and quantification.

-

Data Analysis: The peak areas corresponding to CoA are integrated and compared to a standard curve to determine the absolute or relative concentrations in the cell lysates.

Tubulin Acetylation Assay

Methodology:

-

Cell Treatment and Lysis: PANK2 knockdown cells are treated with this compound. After treatment, cells are lysed in a buffer that preserves post-translational modifications.

-

Western Blotting: The protein concentration of the cell lysates is determined, and equal amounts of protein are separated by SDS-PAGE.

-

Immunodetection: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose) and probed with a primary antibody specific for acetylated α-tubulin. A primary antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH) is used as a loading control.

-

Signal Detection and Quantification: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. The signal is detected, and the band intensities are quantified using densitometry software. The level of acetylated tubulin is normalized to the level of total tubulin or the loading control.

Clinical Development and Future Directions

A pivotal Phase III clinical trial (NCT03041116) of this compound in PKAN patients was conducted. Unfortunately, the trial did not meet its primary and secondary endpoints, showing no significant difference in the PKAN-Activities of Daily Living (PKAN-ADL) scale or the Unified Parkinson's Disease Rating Scale (UPDRS) Part III score between the this compound and placebo groups. While the drug was found to be generally safe and well-tolerated, it did not demonstrate clinical efficacy in this study.

Despite these results, the development of this compound represents a significant step forward in the rational design of therapies for rare genetic disorders. The preclinical data clearly support its mechanism of action in restoring CoA levels in cellular models of PKAN. The challenges encountered in the clinical trial highlight the complexities of translating preclinical efficacy into clinical benefit for neurodegenerative diseases. Further research is needed to understand the disconnect between the biochemical restoration of CoA and the lack of clinical improvement, which may involve factors such as the timing of intervention, the degree of CoA restoration required for a clinical effect, and the potential for irreversible neuronal damage in the disease progression.

Conclusion

This compound is a phosphopantothenate prodrug designed to circumvent the enzymatic deficiency in PKAN and restore CoA biosynthesis. Preclinical studies have effectively demonstrated its mechanism of action, showing that it can increase intracellular CoA levels and rescue downstream cellular deficits in models of the disease. While the clinical trial did not demonstrate the desired efficacy, the scientific rationale behind this compound's development remains a valuable example of targeted therapy for a rare metabolic disorder. The insights gained from its development will undoubtedly inform future therapeutic strategies for PKAN and other neurodegenerative diseases with a metabolic basis.

References

- 1. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]

- 2. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Fosmetpantotenate in Coenzyme A Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) is an indispensable cofactor in cellular metabolism, central to the Krebs cycle and the synthesis and oxidation of fatty acids. The biosynthesis of CoA is a critical five-step enzymatic pathway, initiated by the phosphorylation of pantothenate (Vitamin B5) by pantothenate kinases (PANKs). Genetic mutations in the PANK2 gene, which encodes the mitochondrial isoform PANK2, lead to Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare and debilitating neurodegenerative disorder characterized by dystonia, parkinsonism, and iron accumulation in the brain.[1] The resulting PANK2 dysfunction creates a bottleneck in the CoA biosynthetic pathway, leading to a deficiency of downstream metabolites. Fosmetpantotenate (formerly RE-024) is an investigational phosphopantothenate replacement therapy designed to bypass this enzymatic bottleneck. This technical guide provides an in-depth review of the mechanism of action of this compound, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the core concepts of its therapeutic strategy.

Introduction: The Coenzyme A Imperative and PKAN Pathology

Coenzyme A is a fundamental molecule in cellular metabolism, acting as a carrier of acyl groups and playing a pivotal role in over 100 metabolic reactions.[2] The synthesis of CoA begins with pantothenate, which is phosphorylated by pantothenate kinases to form 4'-phosphopantothenate.[3] This is the rate-limiting step in the pathway.[4] In humans, four PANK isoforms exist (PANK1-4), with PANK2 being the only isoform localized to the mitochondria.[5]

PKAN is an autosomal recessive disorder caused by mutations in the PANK2 gene. These mutations lead to a reduction in the activity of the PANK2 enzyme, impairing the conversion of pantothenate to phosphopantothenate within the mitochondria. This disruption is hypothesized to cause a cascade of downstream effects, including altered lipid metabolism, mitochondrial dysfunction, increased oxidative stress, and the characteristic iron accumulation in the globus pallidus, visible as the "eye-of-the-tiger" sign on magnetic resonance imaging. Currently, there are no approved disease-modifying therapies for PKAN.

This compound: A Prodrug Approach to Bypass PANK2 Deficiency

This compound is a phosphopantothenic acid (PPA) prodrug developed to circumvent the dysfunctional PANK2 enzyme in patients with PKAN. The core therapeutic hypothesis is that by delivering a stable, cell-permeable form of PPA, the substrate for the next enzyme in the CoA synthesis pathway, this compound can restore the production of CoA.

Mechanism of Action: As a prodrug, this compound is designed to be absorbed and cross the blood-brain barrier. Once inside the target cells, it is metabolized to release PPA. This PPA can then enter the CoA biosynthesis pathway downstream of the PANK-catalyzed step, thereby restoring the synthesis of CoA. This mechanism aims to replenish CoA pools, rescue downstream metabolic processes, and ultimately slow or halt the progression of neurodegeneration in PKAN.

Preclinical Evidence

In Vitro Studies: Restoration of Coenzyme A

The primary preclinical validation of this compound's mechanism was conducted in a human neuroblastoma cell line (IMR-32) where the PANK2 gene was silenced using short-hairpin RNA (shRNA) to model PKAN.

-

CoA Restoration: Treatment with this compound demonstrated a dose-dependent restoration of CoA levels. Acute doses ranging from 25 to 200 μM increased free CoA levels by 2- to 4-fold. A lower dose of 1 μM administered three times daily for five days resulted in an approximately 2.5-fold increase in total CoA.

-

Functional Rescue: Tubulin acetylation, a CoA-dependent process that is defective in the cellular model of PKAN, was also restored to levels comparable to control cells following treatment with this compound.

| In Vitro Efficacy of this compound in PANK2-knockdown Neuroblastoma Cells | |

| Parameter | Result |

| Free CoA Levels | 2- to 4-fold increase with 25-200 μM acute doses |

| Total CoA Levels | ~2.5-fold increase with 1 μM TID for 5 days |

| Tubulin Acetylation | Restored to control levels |

In Vivo Pharmacokinetics and Brain Penetration

The pharmacokinetic (PK) profile of this compound was evaluated in several animal models. A key finding was the species-dependent rate of metabolism in the blood.

-

Blood Stability: this compound was found to be highly unstable in mouse and rat blood (t½ < 5 min), but significantly more stable in monkey and human blood. This suggests that mice and rats are not suitable models for evaluating the systemic exposure and brain penetration of the parent drug.

-

Pharmacokinetics in Monkeys: Following a single oral dose of 300 mg/kg in cynomolgus monkeys, this compound was readily absorbed, reaching a mean Cmax of 18,700 nM. Crucially, the drug was detected in the striatal dialysate of monkeys after oral administration, confirming its ability to cross the blood-brain barrier.

-

Metabolite Incorporation: Studies using isotopically labeled this compound in mice confirmed that once the drug reaches the target tissue, its PPA metabolite is effectively incorporated into CoA. After direct intrastriatal administration, approximately 50.7% of the total brain CoA was derived from this compound within 24 hours.

| Selected Pharmacokinetic Parameters of this compound | |||

| Species | Dose (Oral) | Parameter | Value |

| Mouse | 100 mg/kg | PPA Cmax | 683 nM |

| Rat | 100 mg/kg | PPA Cmax | 1340 nM |

| Monkey | 300 mg/kg | This compound Cmax | 18,700 nM |

| Monkey | 300 mg/kg | This compound AUC | 34,000 nM*h |

| Various | N/A | Blood Half-life (t½) | < 5 min (mouse, rat); More stable (monkey, human) |

Clinical Development: The FORT Trial

The efficacy and safety of this compound were investigated in a Phase III, randomized, double-blind, placebo-controlled, multicenter study known as the FORT trial.

Study Design

-

Population: 84 patients aged 6 to 65 years with a confirmed diagnosis of PKAN due to pathogenic PANK2 mutations.

-

Intervention: this compound (300 mg, three times daily) or placebo for a 24-week double-blind period.

-

Primary Endpoint: Change from baseline at week 24 in the PKAN-Activities of Daily Living (PKAN-ADL) scale, a patient- or caregiver-reported outcome measure of functional ability.

-

Secondary Endpoint: Change from baseline at week 24 in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor examination) score.

Efficacy and Safety Results

The FORT trial did not meet its primary or secondary efficacy endpoints.

-

Primary Endpoint (PKAN-ADL): At week 24, the change from baseline in the PKAN-ADL score was not significantly different between the this compound and placebo groups. The mean scores changed from 28.2 to 26.9 in the this compound group and from 27.4 to 24.5 in the placebo group. The difference in the least square mean between the groups was -0.09 (p=0.9115).

-

Secondary Endpoint (UPDRS Part III): No significant difference was observed between the treatment groups for the change in UPDRS Part III score.

-

Safety: this compound was found to be safe and generally well-tolerated. The incidence of treatment-emergent serious adverse events was similar between the this compound group (19.5%) and the placebo group (14.0%).

| Key Efficacy Results from the 24-Week FORT Trial | ||

| Endpoint | This compound Group (n=41) | Placebo Group (n=43) |

| Mean PKAN-ADL Score at Baseline (SD) | 28.2 (11.4) | 27.4 (11.5) |

| Mean PKAN-ADL Score at Week 24 (SD) | 26.9 (12.5) | 24.5 (11.8) |

| LS Mean Difference from Placebo (95% CI) | -0.09 (-1.69 to 1.51) | N/A |

| P-value | 0.9115 | N/A |

Despite the strong preclinical rationale and evidence of target engagement, the lack of clinical efficacy in the FORT trial suggests that bypassing the PANK2 enzyme to restore CoA levels may not be sufficient to alter the established and progressive neurodegenerative course of PKAN, or that the chosen endpoints were not sensitive enough to detect a treatment effect within the 24-week timeframe.

Experimental Protocols

Protocol: Quantification of Total Coenzyme A in Cultured Cells via HPLC

This protocol is adapted from established methods for measuring total CoA (free CoA + CoA thioesters) in cell lysates.

1. Cell Culture and Harvesting: a. Culture human neuroblastoma cells (e.g., IMR-32 with PANK2-knockdown) in appropriate media to near confluency (~6-8 x 10^6 cells per 100 mm dish). b. Treat cells with desired concentrations of this compound or vehicle control for the specified duration. c. Aspirate media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS). d. Add 1 mL of ice-cold water to the dish. Scrape the adherent cells and transfer the cell suspension to a glass test tube on ice.

2. Lysis and Hydrolysis: a. To the cell suspension, add 400 µL of 0.25 M potassium hydroxide (KOH). b. Vortex vigorously for 10 seconds. The final pH should be ≥ 12 to ensure hydrolysis of CoA thioesters. c. Tightly seal the tube with paraffin film and incubate in a 55°C water bath for 1 hour without shaking.

3. Derivatization: a. Cool the samples on ice. Add 160 µL of 1 M Trizma-HCl (pH 8.0) to neutralize the sample to approximately pH 8. b. Add 10 µL of 100 mM monobromobimane (mBBr) in acetonitrile. Vortex for 10 seconds. c. Incubate at room temperature for 2 hours in the dark to allow the mBBr to react with the free thiol group of CoA. d. Stop the reaction by adding 100 µL of acetic acid and vortexing.

4. Sample Cleanup and Analysis: a. Centrifuge at 2,000 x g for 15 minutes to pellet precipitated debris. b. The supernatant contains the CoA-bimane derivative. This can be further purified using solid-phase extraction. c. Analyze the sample using a reverse-phase HPLC system with a C18 column and UV (259 nm) or fluorescence detection. d. Quantify the CoA-bimane peak by comparing its area to a standard curve generated with known concentrations of CoA.

Protocol: Pantothenate Kinase Activity Assay

This protocol measures PANK activity by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate, pantothenate.

1. Reagents and Materials:

-

Purified recombinant PANK2 enzyme or cell lysate containing PANK2.

-

Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

-

Substrate Mix: Pantothenate (e.g., 200 µM final concentration).

-

ATP Mix: Cold ATP (e.g., 100 µM final concentration) spiked with [γ-³²P]ATP.

-

Stop Solution: 75 mM phosphoric acid.

-

P81 phosphocellulose paper.

-

Scintillation fluid and counter.

2. Reaction Setup: a. Prepare a master mix containing Kinase Assay Buffer, Substrate Mix, and ATP Mix. b. Aliquot the master mix into reaction tubes on ice. c. To initiate the reaction, add the enzyme preparation (e.g., purified PANK2) to the tubes. The final reaction volume is typically 25-50 µL. d. Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

3. Stopping the Reaction and Spotting: a. Terminate the reaction by adding an equal volume of Stop Solution. b. Spot an aliquot (e.g., 20 µL) of each reaction mixture onto a labeled square of P81 phosphocellulose paper.

4. Washing: a. Allow the spots to dry completely. b. Wash the P81 papers in a beaker with 0.5% phosphoric acid. Perform three washes, 5-10 minutes each, with gentle stirring. This removes unincorporated [γ-³²P]ATP. c. Perform a final wash with acetone to facilitate drying.

5. Quantification: a. Place the dried P81 paper squares into scintillation vials. b. Add scintillation fluid and count the radioactivity (counts per minute, CPM) using a scintillation counter. c. Calculate the specific activity of the kinase (e.g., in pmol of phosphate transferred per minute per mg of enzyme) by comparing the sample CPM to the specific activity of the [γ-³²P]ATP stock.

Conclusion and Future Directions

This compound represents a well-designed therapeutic strategy based on a strong understanding of the molecular pathology of PKAN. Preclinical studies robustly demonstrated its ability to act as a prodrug, cross the blood-brain barrier in relevant animal models, and restore CoA levels in a cellular model of PANK2 deficiency. However, the failure to meet clinical endpoints in the pivotal FORT trial underscores the significant challenges in treating established neurodegenerative diseases.

While the therapeutic hypothesis of CoA restoration was sound, the clinical outcome suggests that this intervention alone may not be sufficient to reverse or halt the complex, long-standing pathological cascade of PKAN. Future research may need to explore combination therapies, earlier intervention strategies, or alternative therapeutic targets within the CoA and related metabolic pathways. The development of this compound has nonetheless provided invaluable insights into the pharmacology of CoA metabolism and has paved the way for more refined approaches to treating this devastating disease.

References

- 1. The this compound Replacement Therapy (FORT) randomized, double-blind, Placebo-controlled pivotal trial: Study design and development methodology of a novel primary efficacy outcome in patients with pantothenate kinase-associated neurodegeneration | Semantic Scholar [semanticscholar.org]

- 2. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Randomized Controlled Trial in Pantothenate Kinase-Associated Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. web.mit.edu [web.mit.edu]

- 5. graphviz.org [graphviz.org]

Bridging the Gap: A Technical Guide on Fosmetpantotenate's Journey Across the Blood-Brain Barrier

For Immediate Release

A Deep Dive into the Transport Mechanism of Fosmetpantotenate for Neurodegenerative Disease Research

This technical guide offers an in-depth analysis of the mechanisms by which this compound, a clinical-stage investigational therapy for Pantothenate Kinase-Associated Neurodegeneration (PKAN), crosses the blood-brain barrier (BBB). This document is intended for researchers, scientists, and drug development professionals actively working in the fields of neuropharmacology and neurodegenerative diseases.

This compound (RE-024) is a phosphopantothenic acid (PPA) prodrug designed to deliver PPA into the central nervous system, bypassing the dysfunctional pantothenate kinase 2 (PANK2) enzyme in PKAN patients. The inability of PPA to readily cross the BBB necessitates the prodrug approach. The design of this compound aims to enhance its lipophilicity and interaction with endogenous transport systems, facilitating its passage into the brain.

Mechanism of Blood-Brain Barrier Penetration

This compound is engineered to be permeable to the blood-brain barrier. Once in the systemic circulation, it is metabolized to PPA. In species with slower blood metabolism, such as monkeys and humans, this compound has a longer half-life, allowing for sufficient exposure at the BBB for transport to occur. While the precise transporters involved have not been fully elucidated, the molecule's characteristics, including its polarity, lipophilicity, and molecular weight, are optimized for BBB passage. It is hypothesized that this compound utilizes a combination of passive diffusion and potentially carrier-mediated transport to enter the brain.

Once across the BBB, intracellular enzymes are believed to cleave the prodrug moiety, releasing phosphopantothenate. This liberated PPA can then be utilized in the coenzyme A (CoA) biosynthesis pathway downstream of the PANK2 enzymatic step, thereby restoring CoA levels in the brain.

Quantitative Analysis of this compound's Brain Penetration

The brain penetration of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the key pharmacokinetic and permeability data.

Table 1: In Vitro Blood-Brain Barrier Permeability

This table presents the apparent permeability (Papp) of this compound and related compounds in a porcine brain endothelial cell (PBEC) co-culture model, an established in vitro model of the BBB.

| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) |

| This compound (RE-024) | 2.5 ± 0.4 |

| Diastereomer 1 (D1) | 2.8 ± 0.5 |

| Diastereomer 2 (D2) | 2.2 ± 0.3 |

| Pantothenic Acid (PA) | 1.5 ± 0.2 |

| Phosphopantothenic Acid (PPA) | < 0.1 |

| Sucrose (Paracellular Marker) | 0.8 ± 0.1 |

| Propranolol (High Permeability) | 30.5 ± 2.1 |

Data sourced from Elbaum et al., 2018.

Table 2: In Vivo Pharmacokinetics in Monkey Brain

The following table summarizes the pharmacokinetic parameters of this compound and its primary metabolite, phosphopantothenate (PPA), in the striatal dialysate of monkeys following oral administration.

| Analyte | Dose (mg/kg) | Cmax (nM) | AUC₀-t (nM*h) |

| This compound | 100 | 15.2 ± 3.1 | 25.8 ± 5.4 |

| 300 | 48.7 ± 9.8 | 82.1 ± 16.5 | |

| Phosphopantothenate (PPA) | 100 | 125.6 ± 25.1 | 213.5 ± 42.7 |

| 300 | 402.3 ± 80.5 | 683.9 ± 136.8 |

Data sourced from Elbaum et al., 2018.

Experimental Protocols

In Vitro Blood-Brain Barrier Permeability Assay

The permeability of this compound was assessed using a well-established in vitro model of the blood-brain barrier.

Cell Culture:

-

Primary porcine brain endothelial cells (PBECs) were isolated from fresh porcine brains.

-

Rat astrocytes were cultured separately.

-

PBECs were seeded on the apical side of Transwell inserts (collagen-coated, 0.4 µm pore size).

-

Rat astrocytes were seeded in the basolateral compartment of the culture plates.

-

The cells were co-cultured to allow for the inductive effects of astrocytes on the endothelial barrier function.

Permeability Assay:

-

The culture medium was replaced with an assay buffer.

-

The test compound (this compound, its diastereomers, PA, PPA, or control compounds) was added to the apical (donor) chamber.

-

Samples were taken from the basolateral (receiver) chamber at various time points.

-

The concentration of the compound in the receiver chamber was quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) was calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Barrier Integrity:

-

The transendothelial electrical resistance (TEER) was measured before and after the assay to ensure the integrity of the endothelial monolayer.

-

The permeability of a paracellular marker (e.g., sucrose) was also measured to confirm tight junction integrity.

In Vivo Microdialysis in Monkeys

The brain penetration of this compound was evaluated in vivo using microdialysis in cynomolgus monkeys.

Surgical Procedure:

-

Monkeys were anesthetized, and a guide cannula was stereotaxically implanted into the striatum.

-

A microdialysis probe was inserted through the guide cannula.

Dosing and Sampling:

-

This compound was administered orally.

-

The microdialysis probe was perfused with artificial cerebrospinal fluid (aCSF).

-

Dialysate samples were collected from the striatum at predetermined time intervals.

-

Blood samples were also collected concurrently.

Sample Analysis:

-

The concentrations of this compound and its metabolites in the dialysate and plasma were determined using a validated LC-MS/MS method.

Pharmacokinetic Analysis:

-

The maximum concentration (Cmax) and the area under the concentration-time curve (AUC) were calculated for both the brain dialysate and plasma to assess the extent of brain penetration.

Visualizing the Pathways and Processes

This compound's Journey to Coenzyme A

The following diagram illustrates the proposed mechanism of this compound crossing the blood-brain barrier and its subsequent conversion to phosphopantothenate, which then enters the Coenzyme A biosynthetic pathway.

Caption: Proposed mechanism of this compound transport and metabolism.

Workflow of the In Vitro BBB Permeability Assay

This diagram outlines the key steps of the experimental workflow used to determine the in vitro permeability of this compound.

Caption: In vitro BBB permeability experimental workflow.

Unlocking the Potential of Fosmetpantotenate: A Preclinical and Discovery Whitepaper

For Immediate Release

This technical guide provides an in-depth overview of the preclinical research and discovery of fosmetpantotenate (formerly RE-024), a novel phosphopantothenate replacement therapy developed for the treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN). This document is intended for researchers, scientists, and drug development professionals interested in the scientific foundation of this therapeutic agent.

Introduction: Addressing an Unmet Need in PKAN

Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare, autosomal recessive neurodegenerative disorder caused by mutations in the PANK2 gene.[1][2] This gene encodes pantothenate kinase 2, a critical mitochondrial enzyme responsible for the phosphorylation of pantothenate (vitamin B5) to phosphopantothenate (PPA).[1][2] This is the initial and rate-limiting step in the biosynthesis of Coenzyme A (CoA), a vital molecule for numerous cellular processes, including energy metabolism and lipid synthesis.[1] The deficiency in PANK2 activity leads to reduced levels of CoA in the brain, contributing to the severe neurological symptoms characteristic of PKAN, such as dystonia, parkinsonism, and cognitive impairment.

This compound was designed as a prodrug to deliver PPA directly into cells, thereby bypassing the dysfunctional PANK2 enzyme and restoring CoA levels. Its chemical structure is designed to mask the charged phosphate group of PPA, enhancing its membrane permeability and facilitating its entry into the central nervous system.

Mechanism of Action

This compound is a phosphopantothenic acid prodrug. Once inside the cell, it is metabolized to release PPA. This PPA can then be utilized by the downstream enzymes of the CoA biosynthetic pathway to replenish the cellular pool of CoA. The proposed mechanism aims to compensate for the genetic defect in PKAN and mitigate its pathological consequences.

Caption: Proposed mechanism of action of this compound in bypassing the PANK2 defect.

Preclinical Efficacy

In Vitro Studies in a PKAN Cell Model

The preclinical efficacy of this compound was initially evaluated in a human neuroblastoma cell line (IMR32) with stable knockdown of PANK2 using lentiviral-delivered short-hairpin RNA (shRNA). This cellular model exhibited key features of PKAN, including a significant reduction in PANK2 protein levels (approximately 70%) and a four-fold decrease in both free and total CoA levels compared to control cells.

-

Cell Line: Human neuroblastoma IMR32 cells with stable PANK2 shRNA knockdown.

-

Treatment: Cells were treated with varying concentrations of this compound (ranging from 12.5 µM to 200 µM) for 48 hours. The culture medium containing fresh compound was replaced after 24 hours.

-

Endpoint: Intracellular free and total CoA levels were measured.

-

Key Finding: Treatment with this compound resulted in a dose-dependent increase in CoA levels. Acute doses of 25 to 200 μM increased free CoA levels by 2- to 4-fold. A low dose of the compound administered over 5 days led to an approximate 2.5-fold increase in total CoA. These findings demonstrated that this compound can effectively restore CoA levels in a PANK2-deficient neuronal cell model.

-

Rationale: Tubulin acetylation is a CoA-dependent process, and its reduction is a downstream consequence of CoA deficiency.

-

Methodology: PANK2 knockdown IMR32 cells were treated with this compound. Levels of acetylated tubulin were assessed, likely via Western blot analysis.

-

Key Finding: this compound treatment rescued the defects in tubulin acetylation in the PANK2 knockdown cells, further supporting its ability to restore a key CoA-dependent cellular function.

References

- 1. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]

The Interaction of Fosmetpantotenate with PANK2 Gene Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare, autosomal recessive neurodegenerative disorder driven by mutations in the PANK2 gene. These mutations lead to a deficiency in the pantothenate kinase 2 enzyme, a critical component in the biosynthesis of coenzyme A (CoA). The resulting CoA deficit is believed to precipitate a cascade of downstream metabolic failures, including mitochondrial dysfunction and abnormal iron accumulation in the basal ganglia. Fosmetpantotenate (RE-024) was developed as a phosphopantothenate replacement therapy designed to bypass the enzymatic defect caused by PANK2 mutations. This technical guide provides an in-depth analysis of the mechanism of action of this compound, a summary of key preclinical and clinical data, detailed experimental protocols from pivotal studies, and visualizations of the relevant biological and experimental pathways.

The Pathophysiology of PANK2 Gene Mutation

Mutations in the PANK2 gene are the underlying cause of PKAN, the most common form of Neurodegeneration with Brain Iron Accumulation (NBIA).[1][2] The PANK2 gene encodes pantothenate kinase 2, a mitochondrial enzyme that catalyzes the first and rate-limiting step in the CoA biosynthetic pathway: the phosphorylation of pantothenate (Vitamin B5) to 4'-phosphopantothenate (PPA).[3][4][5]

Loss-of-function mutations in PANK2 result in a dysfunctional or absent enzyme, leading to a significant reduction in PPA and, consequently, decreased levels of CoA. CoA is an essential cofactor in numerous metabolic processes, including the citric acid cycle, fatty acid metabolism, and the synthesis of neurotransmitters. The disruption of these pathways due to CoA deficiency is thought to lead to mitochondrial dysfunction, impaired lipid biosynthesis, and oxidative stress, culminating in the characteristic neurodegeneration and iron accumulation observed in the globus pallidus of PKAN patients. A hallmark radiological finding in many individuals with PKAN is the "eye-of-the-tiger" sign on T2-weighted magnetic resonance imaging (MRI), which indicates this specific pattern of iron deposition.

This compound: Mechanism of Action

This compound (RE-024) is a prodrug of phosphopantothenate (PPA) developed to act as a replacement therapy for PKAN. The rationale behind its design is to bypass the defective PANK2 enzyme. Due to its anionic character, PPA itself is not readily permeable to cell membranes. This compound is chemically modified to enhance its ability to cross cellular membranes and the blood-brain barrier. Once in the target tissue, it is metabolized to release PPA, directly replenishing the substrate for the next enzyme in the CoA synthesis pathway, 4'-phosphopantothenoylcysteine synthetase (PPCS). This approach aims to restore the synthesis of CoA, thereby mitigating the downstream metabolic consequences of PANK2 dysfunction.

References

- 1. Pantothenate Kinase-Associated Neurodegeneration (PKAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pathology and treatment methods in pantothenate kinase-associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]

- 4. Pantothenate kinase-associated neurodegeneration: MedlinePlus Genetics [medlineplus.gov]

- 5. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]

Fosmetpantotenate: A Technical Guide to a Phosphopantothenic Acid Prodrug for Pantothenate Kinase-Associated Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosmetpantotenate (RE-024) is an investigational phosphopantothenic acid (PPA) prodrug developed as a potential replacement therapy for Pantothenate Kinase-Associated Neurodegeneration (PKAN). PKAN is a rare, debilitating neurodegenerative disorder caused by mutations in the PANK2 gene, which encodes the mitochondrial enzyme Pantothenate Kinase 2. This dysfunction disrupts the first and rate-limiting step in the universal Coenzyme A (CoA) biosynthetic pathway, leading to a cascade of metabolic and cellular impairments. This compound is designed to bypass this enzymatic block by delivering PPA, the product of the PanK reaction, directly to cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflows.

Mechanism of Action: Bypassing the Defect in Coenzyme A Synthesis

Coenzyme A is an essential cofactor in all living cells, participating in numerous metabolic reactions, including the Krebs cycle, fatty acid metabolism, and the synthesis of neurotransmitters.[1][2][3] The synthesis of CoA is a five-step intracellular process that begins with the phosphorylation of pantothenic acid (Vitamin B5) by pantothenate kinases (PanK).[1][4]

In individuals with PKAN, mutations in PANK2 lead to a dysfunctional PanK2 enzyme, the predominant isoform in neuronal mitochondria. This deficiency impairs the conversion of pantothenic acid to PPA, thereby starving the downstream pathway and reducing cellular CoA levels. Due to its anionic charge, PPA itself has poor cell permeability, making direct supplementation ineffective.

This compound is a prodrug designed to overcome this limitation. By masking the negatively charged phosphate group, its membrane permeability is enhanced, allowing it to cross cell membranes and the blood-brain barrier. Once inside the cell, this compound is metabolized to release PPA, which can then enter the CoA biosynthetic pathway downstream of the defective PanK2 step, thus restoring the production of CoA.

Preclinical Data Summary

In Vitro Efficacy

The primary goal of this compound is to restore CoA levels in cells with deficient PanK2 activity. Studies in human neuroblastoma cells with shRNA-mediated PANK2 knockdown demonstrated that this compound treatment led to a dose-dependent increase in free CoA levels. Furthermore, this restoration of CoA was shown to increase tubulin acetylation, a process reliant on the CoA metabolite, acetyl-CoA, indicating a functional rescue of a key cellular process.

Table 1: In Vitro Efficacy of this compound in PANK2 Knockdown Neuroblastoma Cells

| Assay | Treatment Concentration (µM) | Outcome | Fold Increase vs. Control | Reference |

|---|---|---|---|---|

| Free Coenzyme A Levels | 12.5 - 200 | Restoration of Free CoA | 2- to 4-fold | |

| Tubulin Acetylation | 25 | Increased Acetylation | 1.8-fold | |

| Tubulin Acetylation | 50 | Increased Acetylation | 2.1-fold |

| Tubulin Acetylation | 200 | Increased Acetylation | 2.3-fold | |

Pharmacokinetics

The metabolism and pharmacokinetics of this compound show significant species-dependent differences. In vitro studies revealed that this compound is rapidly metabolized in mouse and rat blood, but is more stable in monkey and human blood. This translates to negligible blood exposure to the parent compound in rodents following oral administration, whereas measurable levels are observed in monkeys. Consequently, the primary metabolites, PPA and pantothenic acid (PA), are the main analytes detected in rodent circulation.

Table 2: Blood Pharmacokinetics of this compound and Metabolites Following a Single Oral Dose

| Species | Dose (mg/kg) | Analyte | Cmax (nM) | AUC (nM*h) | t½ (h) | Reference |

|---|---|---|---|---|---|---|

| Mouse | 700 | This compound | Not Detected | Not Detected | - | |

| PPA | 10,700 | 12,200 | - | |||

| PA | 1,460 | 4,110 | - | |||

| Rat | 700 | This compound | Not Detected | Not Detected | - | |

| PPA | 2,740 | 3,840 | - | |||

| PA | 1,120 | 3,890 | - | |||

| Monkey | 100 | This compound | 3,080 | 2,820 | 0.4 | |

| PPA | 2,130 | 3,660 | - | |||

| PA | 1,320 | 4,210 | - |

Data presented as mean values. Cmax: Maximum concentration. AUC: Area under the concentration-time curve. t½: Half-life.

Brain Penetration and Target Engagement

A critical requirement for a PKAN therapy is the ability to reach the central nervous system. Consistent with blood pharmacokinetic data, orally administered this compound was not detected in the brain dialysate of mice. However, in monkeys, both the parent compound and its metabolites were found in the cerebral dialysate after an oral dose, suggesting that it can cross the blood-brain barrier in primates.

To confirm that this compound serves as a precursor for CoA synthesis in vivo, studies using isotopically labeled compound were conducted. These experiments demonstrated that following administration, the labeled atoms from this compound were incorporated into the CoA pools in both the liver and the brain.

Table 3: Brain Penetration and CoA Incorporation

| Species | Administration Route | Dose | Measurement | Result | Reference |

|---|---|---|---|---|---|

| Mouse | Oral | 700 mg/kg | This compound in brain dialysate | Not Detected | |

| Monkey | Oral | 100 mg/kg | This compound in striatal dialysate | Detected | |

| Mouse | Oral | 500 mg/kg | % of liver CoA from labeled drug | ~40% | |

| Mouse | Intrastriatal | 125 µg | % of brain CoA from labeled drug | ~50% |

| Mouse | Intracerebroventricular | 12.5 µg (10 days) | % of brain CoA from labeled drug | ~30% | |

Clinical Trial Data

The efficacy and safety of this compound were evaluated in the FORT (this compound Replacement Therapy) pivotal trial, a Phase III, randomized, double-blind, placebo-controlled multicenter study. The trial enrolled 84 patients with genetically confirmed PKAN, aged 6 to 65 years.

FORT Pivotal Trial (NCT03041116) Results

Participants received 300 mg of this compound or a placebo orally three times a day for 24 weeks. The primary efficacy endpoint was the change from baseline in the PKAN-Activities of Daily Living (PKAN-ADL) score, a patient- or caregiver-reported outcome measure developed specifically for this population.

The study did not meet its primary endpoint. There was no statistically significant difference in the change of PKAN-ADL scores between the this compound and placebo groups at week 24.

Table 4: Primary Efficacy Outcome of the FORT Pivotal Trial at 24 Weeks

| Group | N | Baseline Mean PKAN-ADL (SD) | Week 24 Mean PKAN-ADL (SD) | LS Mean Change from Baseline (95% CI) | P-value (vs. Placebo) | Reference |

|---|---|---|---|---|---|---|

| This compound | 41 | 28.2 (11.4) | 26.9 (12.5) | - | - | |

| Placebo | 43 | 27.4 (11.5) | 24.5 (11.8) | - | - | |

| Difference | -0.09 (-1.69 to 1.51) | 0.9115 |

SD: Standard Deviation. LS Mean: Least Squares Mean. CI: Confidence Interval.

Safety and Tolerability

This compound was found to be safe and well-tolerated. The incidence of treatment-emergent serious adverse events was similar between the active treatment group (19.5%) and the placebo group (14.0%).

Experimental Protocols

Protocol: In Vitro CoA Restoration Assay

Objective: To quantify the ability of this compound to restore Coenzyme A levels in a PANK2-deficient cellular model.

Model: Human neuroblastoma IMR32 cell line with stable PANK2 knockdown via lentiviral-delivered shRNA.

Methodology:

-

Cell Culture: Culture PANK2-knockdown IMR32 cells in standard growth medium (e.g., EMEM with 10% FBS) at 37°C and 5% CO₂.

-

Plating: Seed cells in 6-well plates at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight.

-

Treatment: Prepare fresh stock solutions of this compound in a suitable vehicle (e.g., DMSO). Dilute to final concentrations (e.g., 12.5, 25, 50, 100, 200 µM) in culture medium.

-

Dosing Regimen: Replace the medium in each well with the medium containing the respective this compound concentration or vehicle control. For multi-day experiments, it is recommended to replace the medium with freshly prepared compound every 24 hours to maintain consistent exposure.

-

Incubation: Incubate treated cells for a defined period (e.g., 48 hours).

-

Cell Harvest: At the end of the incubation, wash cells with ice-cold PBS, then detach them (e.g., using trypsin).

-

Cell Lysis and Extraction: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in an extraction buffer (e.g., 10 mM Tris-HCl, pH 7.4 containing protease inhibitors). Lyse the cells via sonication on ice.

-

Quantification:

-

Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

-

Quantify free CoA levels in the lysate using a commercially available CoA assay kit (e.g., enzymatic cycling assay) or by LC-MS/MS.

-

-

Data Analysis: Normalize CoA content to the total protein concentration for each sample. Express the results as a fold change relative to the vehicle-treated control cells.

Protocol: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound and its primary metabolites (PPA, PA) in mice or rats following oral administration.

Model: Male BALB/c mice or Sprague-Dawley rats.

Methodology:

-

Acclimatization: Acclimate animals for at least one week prior to the study with free access to food and water.

-

Dosing Formulation: Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water) at the desired concentration.

-

Administration: Administer a single dose of the this compound formulation to the animals via oral gavage (PO) at a specific volume-to-weight ratio (e.g., 10 mL/kg). Include a vehicle-only control group.

-

Blood Sampling:

-

Collect whole blood samples (e.g., ~50-100 µL) at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Use a sparse sampling design if necessary to minimize blood loss per animal.

-

Collect samples from a suitable site (e.g., tail vein, saphenous vein) into tubes containing an anticoagulant (e.g., K₂EDTA).

-

-

Sample Processing: Immediately after collection, add a stabilization solution (e.g., containing an esterase inhibitor) to prevent ex vivo metabolism of this compound. Store samples at -80°C until analysis.

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method for the simultaneous quantification of this compound, PPA, and PA in whole blood.

-

Prepare calibration standards and quality control samples in blank matrix (whole blood) and process them with the study samples.

-

-

Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the concentration-time data, including Cmax, Tmax, AUC, and t½ (if possible).

Conclusion

This compound is a rationally designed prodrug that successfully delivers the metabolic intermediate PPA into cells and the central nervous system of primates, bypassing the enzymatic defect underlying PKAN. Preclinical studies confirmed its mechanism of action, demonstrating the restoration of CoA and related functions in PANK2-deficient cell models and showing target engagement in animal models. However, despite the sound preclinical rationale and a favorable safety profile, the Phase III FORT pivotal trial did not demonstrate a statistically significant clinical benefit in patients with PKAN as measured by the PKAN-ADL scale. This outcome underscores the complexities of translating a biochemical correction into functional improvement in a chronic neurodegenerative disease. The data and methodologies presented in this guide provide a valuable case study for researchers in the field of rare diseases and prodrug development.

References

- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Cellular Uptake and Intracellular Action of Fosmetpantotenate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fosmetpantotenate (RE-024) is a novel phosphopantothenate replacement therapy developed for the treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN). PKAN is a rare genetic disorder caused by mutations in the PANK2 gene, which encodes the mitochondrial enzyme pantothenate kinase 2. This enzyme is responsible for the phosphorylation of pantothenate (vitamin B5) to phosphopantothenate (PPA), the first and rate-limiting step in the biosynthesis of Coenzyme A (CoA). A deficiency in PanK2 activity leads to reduced levels of CoA, a critical molecule in numerous cellular processes, including energy metabolism and lipid biosynthesis. Due to its charged nature, direct administration of PPA is challenging as it exhibits poor cell permeability[1][2]. This compound is a prodrug designed to overcome this limitation by masking the phosphate group, thereby enhancing its ability to cross cellular membranes. Once inside the cell, it is metabolized to yield PPA, which can then be utilized by the downstream enzymes of the CoA biosynthetic pathway to restore intracellular CoA levels. This document provides a technical overview of the initial preclinical studies that investigated the cellular uptake, mechanism of action, and efficacy of this compound in a cellular model of PKAN.

Postulated Mechanism of Action

This compound is designed as a cell-permeable precursor of phosphopantothenate (PPA). By masking the dianionic charge of the phosphate group, its membrane permeability is significantly increased compared to PPA[1][2]. Upon cellular entry, this compound is enzymatically cleaved to release PPA. This PPA then serves as a substrate for the subsequent enzymes in the Coenzyme A (CoA) biosynthetic pathway, namely 4'-phosphopantothenoylcysteine synthetase (PPCS), (R)-4'-phospho-N-pantothenoylcysteine decarboxylase (PPCDC), 4'-phosphopantetheine adenylyltransferase (PPAT), and dephospho-CoA kinase (DPCK), ultimately leading to the synthesis of CoA[1]. This mechanism effectively bypasses the dysfunctional PanK2 enzyme in individuals with PKAN.

Caption: Postulated intracellular metabolism of this compound.

In Vitro Efficacy Studies

Initial in vitro studies were conducted to assess the ability of this compound to restore CoA levels and rescue downstream metabolic defects in a cellular model of PKAN. These experiments utilized a human neuroblastoma IMR32 cell line with stable knockdown of PanK2 expression via shRNA, which exhibited approximately 70% reduced PanK2 protein levels and a four-fold decrease in free and total CoA levels compared to control cells.

Experimental Workflow for In Vitro Studies

The general workflow for evaluating the efficacy of this compound in PanK2 knockdown cells involved cell culture, treatment with varying concentrations of the compound, and subsequent measurement of intracellular CoA levels and tubulin acetylation.

Caption: Experimental workflow for in vitro evaluation of this compound.

Quantitative Data from In Vitro Studies

The following tables summarize the key quantitative findings from the initial studies on PanK2 knockdown neuroblastoma cells.

Table 1: Intracellular Coenzyme A Levels Following Acute this compound Treatment

| This compound Concentration (µM) | Mean Free CoA (pmol/mg protein) | Fold Increase vs. Untreated |

| 0 (Untreated Control) | ~50 | 1.0 |

| 12.5 | ~100 | ~2.0 |

| 25 | ~150 | ~3.0 |

| 50 | ~175 | ~3.5 |

| 100 | ~200 | ~4.0 |

| 200 | ~200 | ~4.0 |

Data are approximate values interpreted from graphical representations in the source publication for illustrative purposes. Acute treatment for 48 hours with this compound led to a dose-dependent increase in free CoA levels, with a 2- to 4-fold increase observed at concentrations between 25 µM and 200 µM.

Table 2: Tubulin Acetylation Levels Following Acute this compound Treatment

| This compound Concentration (µM) | Tubulin Acetylation (Fold of PanK2 Control Knockdown) |

| 25 | 2.0 - 5.0 |

| 50 | 2.0 - 5.0 |

| 200 | 2.0 - 5.0 |

Treatment with this compound for 48 hours resulted in a significant increase in tubulin acetylation, a CoA-dependent process, indicating the restoration of a key metabolic function.

Table 3: In Vitro Blood-Brain Barrier Permeability

| Compound | Apparent Permeability (Papp, 10⁻⁶ cm/s) |

| This compound (Diastereomer 1) | >50 |

| This compound (Diastereomer 2) | >50 |

| Pantothenate (PA) | 10 - 20 |

| Phosphopantothenate (PPA) | <0.5 |

Permeability was assessed using a co-culture model of porcine brain endothelial cells and rat astrocytes. These results demonstrate the significantly enhanced permeability of this compound across a blood-brain barrier model compared to PPA.

Experimental Protocols

Cell Culture and PanK2 Knockdown

A human neuroblastoma IMR32 cell line (ATCC) was used. Stable PanK2 knockdown was achieved through lentiviral-delivered shRNA targeting the PANK2 gene. The resulting cell line exhibited an approximately 70% decrease in PanK2 protein levels.

In Vitro Treatment with this compound

PanK2 knockdown IMR32 cells were treated with varying concentrations of this compound (12.5, 25, 50, 100, and 200 µM). For acute dosing experiments, cells were treated for 48 hours, with the medium and fresh compound being replaced at 24 hours.

Measurement of Intracellular Coenzyme A

Following treatment, cells were harvested and lysed. Intracellular free and total CoA levels were quantified using a specific and sensitive analytical method, likely involving liquid chromatography-mass spectrometry (LC-MS), although the specific assay details are not provided in the abstract. The protein concentration of the cell lysates was used for normalization.

Western Blotting for Tubulin Acetylation

To assess the functional restoration of CoA-dependent pathways, the levels of acetylated tubulin were measured. After cell lysis, protein extracts were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated tubulin. β-actin was used as a loading control for normalization. Densitometry was used to quantify the relative changes in tubulin acetylation levels.

Conclusion

The initial preclinical studies on this compound provide strong evidence for its proposed mechanism of action. As a prodrug, it effectively crosses cellular membranes and is metabolized to PPA, thereby replenishing the substrate for CoA biosynthesis in a cellular model of PKAN. The observed dose-dependent increase in intracellular CoA levels and the rescue of a CoA-dependent metabolic process (tubulin acetylation) in PanK2-deficient cells support the therapeutic potential of this compound. Furthermore, its high permeability in an in vitro blood-brain barrier model suggests its potential to reach the central nervous system, a critical requirement for treating the neurological manifestations of PKAN. These foundational studies provided the rationale for the further clinical development of this compound as a treatment for PKAN.

References

- 1. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]

- 2. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Diastereomers of Fosmetpantotenate and Their Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmetpantotenate (RE-024) is a phosphopantothenate replacement therapy developed for the treatment of pantothenate kinase-associated neurodegeneration (PKAN), a rare genetic neurological disorder.[1][2] PKAN is caused by mutations in the PANK2 gene, which encodes for pantothenate kinase 2, an essential enzyme in the biosynthesis of coenzyme A (CoA).[1][2] The deficiency in PanK2 activity leads to reduced levels of CoA in the brain. This compound is a prodrug designed to deliver 4'-phosphopantothenic acid (PPA), the product of the PanK enzyme, into cells to bypass the defective enzymatic step and restore CoA levels.[3]

Structurally, this compound possesses two chiral centers, one at the secondary alcohol of the pantothenate moiety and another at the phosphorus atom. Since the pantothenate portion is derived from the naturally occurring D-pantothenic acid (Vitamin B5), the chirality of the alcohol is fixed. However, the phosphorus center introduces stereoisomerism, resulting in this compound being a mixture of two diastereomers, designated as D1 and D2. This guide explores the available data on these diastereomers, their physicochemical properties, and their collective biological activity.

Mechanism of Action

This compound is designed to be more cell-permeable than PPA by masking the negative charges of the phosphate group. Once inside the cell, it is metabolized to PPA, which can then be utilized by the downstream enzymes in the CoA biosynthetic pathway to replenish the CoA pool. This restoration of CoA is crucial for numerous cellular processes, including energy metabolism and the acetylation of proteins like tubulin. In preclinical studies using a human neuroblastoma cell line with silenced PANK2 (shRNA PANK2-knockdown), this compound treatment was shown to increase both free and total CoA levels and restore tubulin acetylation.

Coenzyme A Biosynthesis Pathway

The following diagram illustrates the canonical pathway for Coenzyme A synthesis and the intended bypass mechanism of this compound.

Caption: Coenzyme A synthesis pathway and this compound's bypass mechanism.

Comparative Data of this compound Diastereomers (D1 and D2)

While direct comparative data on the biological efficacy of the individual diastereomers in restoring CoA levels is not extensively detailed in published literature, key physicochemical properties have been evaluated.

In Vitro Stability in Blood

The stability of the individual diastereomers, D1 and D2, along with the mixture, was assessed in whole blood from various species. The results indicate rapid metabolism in rodents and greater stability in monkeys and humans.

| Species | Compound | Half-life (t½) in minutes |

| Mouse | This compound (mixture) | < 5 |

| D1 | < 5 | |

| D2 | < 5 | |

| Rat | This compound (mixture) | < 5 |

| D1 | < 5 | |

| D2 | < 5 | |

| Monkey | This compound (mixture) | 10 |

| D1 | 11 | |

| D2 | 10 | |

| Human | This compound (mixture) | 45 |

| D1 | 43 | |

| D2 | 45 |

Data sourced from Elbaum et al., PLOS One, 2018.

In Vitro Blood-Brain Barrier Permeability

The permeability of the diastereomers was evaluated using an in vitro model consisting of co-cultured porcine brain endothelial cells and rat astrocytes. Both diastereomers demonstrated moderate permeability, significantly higher than that of PPA.

| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) |

| This compound (mixture) | 2.5 ± 0.1 |

| D1 | 2.5 ± 0.1 |

| D2 | 2.9 ± 0.2 |

| Pantothenic Acid (PA) | 1.1 ± 0.1 |

| 4'-Phosphopantothenate (PPA) | 0.2 ± 0.1 |

| Sucrose (Low Permeability Control) | 0.8 ± 0.1 |

| Mannitol (Low Permeability Control) | 1.1 ± 0.1 |

Data presented as mean ± standard error of the mean (SEM). Sourced from Elbaum et al., PLOS One, 2018.

Experimental Protocols

In Vitro Stability in Blood

-

Method: this compound or its individual diastereomers (5 µM) were incubated in whole blood from mice, rats, cynomolgus monkeys, and humans at 37°C.

-

Sampling: Aliquots were taken at 0, 5, 15, 30, and 60 minutes.

-

Analysis: The concentration of the remaining compound was determined by LC-MS/MS. The half-life (t½) was calculated from the rate of disappearance of the compound over time.

In Vitro Blood-Brain Barrier Permeability Assay

-

Model: A co-culture model of porcine brain endothelial cells and rat astrocytes was used.

-

Procedure: The test compounds were added to the apical side of the endothelial cell monolayer. Samples were taken from the basolateral side over time to determine the rate of transport.

-

Calculation: The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

In Vitro Efficacy in a PKAN Cell Model

-

Cell Line: A human neuroblastoma IMR32 cell line with stable PANK2 knockdown via lentiviral-delivered shRNA was utilized. This model exhibits an approximately 70% decrease in PanK2 protein levels and a four-fold reduction in free and total CoA levels compared to control cells.

-

Treatment: Cells were treated with varying concentrations of this compound.

-

Endpoint Measurement: Intracellular free and total CoA levels were measured to assess the ability of the compound to restore CoA homeostasis. Tubulin acetylation was also assessed as a marker of restored CoA-dependent cellular processes.

The following diagram outlines the general workflow for evaluating the in vitro efficacy of this compound.

Caption: General experimental workflow for in vitro efficacy testing.

Clinical Development and Outcomes

This compound entered a pivotal Phase III clinical trial (FORT study) to evaluate its efficacy and safety in patients with PKAN. The trial did not meet its primary or secondary endpoints, showing no significant difference between the this compound and placebo groups in improving the signs and symptoms of PKAN as measured by the PKAN-Activities of Daily Living (PKAN-ADL) scale and the Unified Parkinson's Disease Rating Scale (UPDRS) Part III score. The drug was found to be generally safe and well-tolerated.

Conclusion

This compound is a diastereomeric mixture designed to act as a replacement therapy for PPA in individuals with PKAN. The two diastereomers, D1 and D2, exhibit similar and rapid metabolism in rodent blood, with greater stability in primate and human blood. Both diastereomers show moderate permeability in an in vitro blood-brain barrier model, suggesting they are capable of crossing into the central nervous system. While preclinical studies with the diastereomeric mixture demonstrated the ability to restore CoA levels and correct downstream deficits in a cellular model of PKAN, the compound ultimately did not show clinical efficacy in a Phase III trial. Further research would be necessary to elucidate the specific contribution of each diastereomer to the overall pharmacological profile of this compound and to understand the reasons for the discrepancy between preclinical promise and clinical trial outcomes.

References

- 1. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]

- 2. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Fosmetpantotenate in PANK2-Knockdown Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare, debilitating neurodegenerative disorder caused by mutations in the PANK2 gene. This gene encodes for pantothenate kinase 2, a critical mitochondrial enzyme in the Coenzyme A (CoA) biosynthetic pathway.[1] A deficiency in PANK2 activity leads to a cascade of downstream effects, including potential mitochondrial dysfunction and iron accumulation in the brain. Fosmetpantotenate is a phosphopantothenate replacement therapy designed to bypass the dysfunctional PANK2 enzyme, thereby restoring CoA levels.[1] These application notes provide a detailed protocol for the use of this compound in PANK2-knockdown cell lines, a valuable in vitro model for studying PKAN and evaluating potential therapeutic interventions. The human neuroblastoma cell line IMR-32 is highlighted as a relevant model for these studies.[1]

Signaling Pathway and Mechanism of Action

This compound acts as a prodrug that delivers phosphopantothenate (PPA) into cells. In healthy individuals, PANK2 phosphorylates pantothenate (Vitamin B5) to form PPA, the first committed step in CoA biosynthesis. In PKAN, this step is impaired. This compound provides an exogenous source of PPA, circumventing the need for functional PANK2 and allowing the downstream enzymes in the CoA pathway to synthesize CoA.

Data Presentation

The following tables summarize quantitative data for the application of this compound in PANK2-knockdown human neuroblastoma cells (IMR-32).

Table 1: this compound Treatment Regimens and Observed Effects

| Treatment Regimen | This compound Concentration (µM) | Treatment Duration | Key Observed Effects | Reference |

| Acute | 12.5, 25, 50, 100, 200 | 2 days (media changed at 24h) | 2- to 4-fold increase in free CoA levels.[1] | Elbaum et al., 2018 |

| Chronic | 1 | 5 days (TID regimen simulated) | ~2.5-fold increase in total CoA; little change in free CoA.[1] | Elbaum et al., 2018 |

Table 2: Effect of this compound on Tubulin Acetylation

| Treatment Regimen | This compound Concentration (µM) | Treatment Duration | Effect on Tubulin Acetylation (relative to control) | Reference |

| Acute | 25, 50, 200 | 24 hours | Statistically significant increase observed. | Elbaum et al., 2018 |

| Chronic | 1 | 5 days | ~1.6-fold increase observed on day 5. | Elbaum et al., 2018 |

Experimental Protocols

Protocol 1: Generation of PANK2-Knockdown Cell Lines (IMR-32)

This protocol provides a general workflow for creating stable PANK2-knockdown cell lines using shRNA. Specific commercial kits and reagents may require optimization.

Materials:

-

IMR-32 human neuroblastoma cell line (ATCC CCL-127)

-

Complete culture medium: Eagle's Minimum Essential Medium (EMEM) with 10% fetal bovine serum (FBS)

-

Lentiviral or retroviral shRNA constructs targeting human PANK2 and a non-targeting scramble control

-

Transfection reagent

-

Packaging cell line (e.g., HEK293T)

-

Puromycin or other appropriate selection antibiotic

-

Polybrene

Procedure:

-

Cell Culture: Culture IMR-32 cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO2. Subculture cells when they reach 70-80% confluency.

-

Viral Production: Co-transfect the packaging cell line with the shRNA construct (PANK2-targeting or scramble control) and the necessary packaging plasmids using a suitable transfection reagent.

-

Virus Harvest: Harvest the viral supernatant 48-72 hours post-transfection and filter through a 0.45 µm filter.

-

Transduction: Plate IMR-32 cells and allow them to adhere. Transduce the cells with the viral supernatant in the presence of Polybrene.

-

Selection: 48 hours post-transduction, replace the medium with complete culture medium containing the appropriate concentration of selection antibiotic (e.g., puromycin).

-

Expansion and Validation: Culture the cells in the selection medium until resistant colonies are established. Expand these colonies and validate the knockdown of PANK2 expression via qPCR or Western blotting.

Protocol 2: this compound Treatment of PANK2-Knockdown IMR-32 Cells

Materials:

-

Validated PANK2-knockdown and scramble control IMR-32 cells

-

Complete culture medium

-

This compound

-

Vehicle control (e.g., DMSO)

-

Multi-well plates for cell culture

Procedure:

-

Cell Plating: Plate the PANK2-knockdown and scramble control cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 12.5 µM, 25 µM, 50 µM, 100 µM, 200 µM). Prepare a vehicle control with the same final concentration of the solvent.

-

Treatment:

-

Acute Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for 48 hours. For consistency with published studies, the medium with fresh compound can be replaced at 24 hours.

-

Chronic Treatment: Treat cells with 1 µM this compound or vehicle control. To mimic a three-times-daily (TID) regimen, replace the medium with fresh compound three times a day for 5 consecutive days.

-

-

Cell Lysis: Following the treatment period, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer for downstream analysis (e.g., RIPA buffer for Western blotting or a specific buffer for CoA measurement assays).

Protocol 3: Analysis of Treatment Efficacy

A. Coenzyme A Level Measurement

Materials:

-

Cell lysates from treated and control cells

-

Commercially available Coenzyme A assay kit (colorimetric or fluorometric)

Procedure:

-

Follow the manufacturer's instructions for the chosen CoA assay kit.

-

Briefly, this typically involves the preparation of a standard curve and the incubation of cell lysates with a reaction mixture.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the CoA concentration in each sample based on the standard curve and normalize to the total protein concentration of the lysate.

B. Tubulin Acetylation Analysis by Western Blot

Materials:

-

Cell lysates in RIPA buffer

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin and a loading control (e.g., anti-β-actin or anti-total-α-tublin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-